p-Hydroxyatazanavir
説明
p-Hydroxyatazanavir is a hydroxylated metabolite of the HIV protease inhibitor atazanavir. While atazanavir itself is a well-established antiretroviral agent used to treat HIV-1 infections, its metabolites, including p-Hydroxyatazanavir, are critical for understanding its pharmacokinetic and metabolic profiles. The compound is identified as an internal standard for analytical quantification of atazanavir metabolites in pharmaceutical and biological matrices . Structurally, p-Hydroxyatazanavir features a hydroxyl group (-OH) substitution at the para position of the parent molecule, which may influence its solubility, stability, and pharmacological activity.
特性
分子式 |
C₃₈H₅₂N₆O₈ |
|---|---|
分子量 |
720.85 |
同義語 |
3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(p-hydroxyphenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-dimethyl Ester |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between p-Hydroxyatazanavir and related compounds based on the evidence:
Key Observations :
- p-Hydroxyatazanavir shares a hydroxylated modification with 16α-Hydroxy Androsterone and 6β-Hydroxy Androstenedione-d6, but these are steroid metabolites unrelated to antiretroviral activity.
- Unlike atazanavir, p-Hydroxyatazanavir lacks direct therapeutic indications but is critical for bioanalytical method validation .
Pharmacokinetic and Metabolic Comparisons
Atazanavir vs. p-Hydroxyatazanavir :
Atazanavir undergoes hepatic metabolism via CYP3A4, producing hydroxylated metabolites like p-Hydroxyatazanavir . While atazanavir inhibits CYP3A4, its metabolites may exhibit altered enzyme interactions. Pharmacokinetic studies of atazanavir highlight its long half-life (~7 hours) and high protein binding (86%) , but data on p-Hydroxyatazanavir’s half-life or bioavailability are absent in the evidence.Co-administered Agents :
Atazanavir is often paired with CYP3A4 inhibitors like ritonavir or cobicistat to boost its plasma concentration . Unlike p-Hydroxyatazanavir, these agents are pharmacoenhancers with distinct mechanisms (e.g., cobicistat inhibits CYP3A4 without antiretroviral activity) .
Analytical Method Comparisons
Analytical methods for atazanavir and its metabolites (including p-Hydroxyatazanavir) emphasize reverse-phase HPLC (RP-HPLC) with UV detection:
Limitations :
- No direct validation data for p-Hydroxyatazanavir’s analytical methods are provided. Its quantification likely relies on methods developed for atazanavir .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
